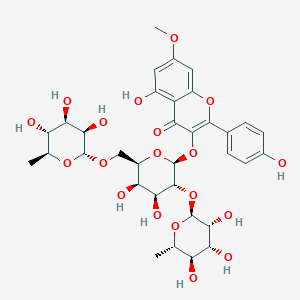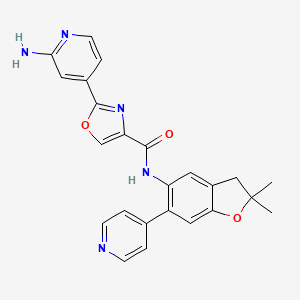
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyridine, benzofuran, and oxazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridine Ring: Starting from simple precursors like pyridine derivatives, the aminopyridine moiety can be synthesized through nitration, reduction, and amination reactions.
Benzofuran Synthesis: The benzofuran ring can be constructed via cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring is often synthesized through cyclodehydration reactions involving amino alcohols and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the different ring systems using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups like halides, alkyls, or acyls.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its heterocyclic rings are often found in bioactive molecules, making it a potential candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-oxazole-4-carboxamide
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-benzofuran-4-carboxamide
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H21N5O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c1-24(2)12-16-9-18(17(11-20(16)32-24)14-3-6-26-7-4-14)28-22(30)19-13-31-23(29-19)15-5-8-27-21(25)10-15/h3-11,13H,12H2,1-2H3,(H2,25,27)(H,28,30) |
InChI Key |
FHTBEAJSKSCQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)C3=CC=NC=C3)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
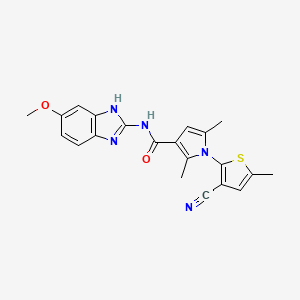
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
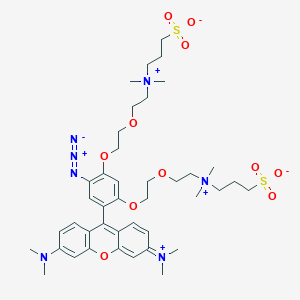

![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

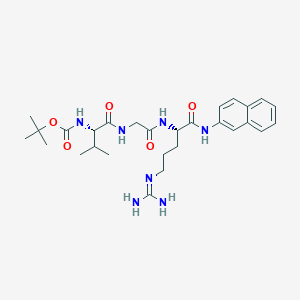
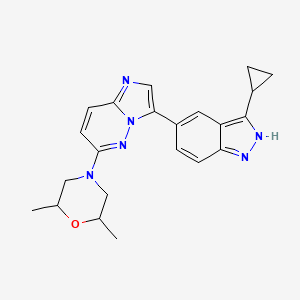
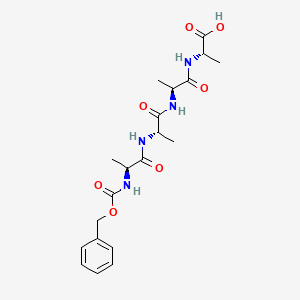
![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

